molecular formula C19H16ClN3O3 B2919099 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 941917-90-4

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2919099
CAS RN: 941917-90-4
M. Wt: 369.81
InChI Key: IJKRZTQWUAQLBY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a methoxyphenyl group attached to a pyrrolidin-2-one ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The pyrrolidin-2-one ring is a five-membered ring with a carbonyl group and a nitrogen atom .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring could participate in reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole ring and the polar carbonyl group in the pyrrolidin-2-one ring could increase the compound’s solubility in polar solvents .

Future Directions

The compound could be of interest for further study given the biological activity associated with oxadiazole derivatives. Future research could explore its potential applications in medicinal chemistry .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-25-16-8-6-15(7-9-16)23-11-13(10-17(23)24)19-21-18(22-26-19)12-2-4-14(20)5-3-12/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRZTQWUAQLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

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